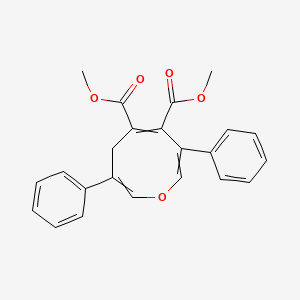
Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate is an organic compound characterized by its unique oxocine ring structure with two phenyl groups and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the oxocine ring. The ester groups are introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in Diels-Alder reactions.
Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: Used in the synthesis of coordination polymers.
Uniqueness: Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate is unique due to its oxocine ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
61238-16-2 |
|---|---|
Molekularformel |
C23H20O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate |
InChI |
InChI=1S/C23H20O5/c1-26-22(24)19-13-18(16-9-5-3-6-10-16)14-28-15-20(21(19)23(25)27-2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI-Schlüssel |
NKTHOSZIVWWMIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=COC=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


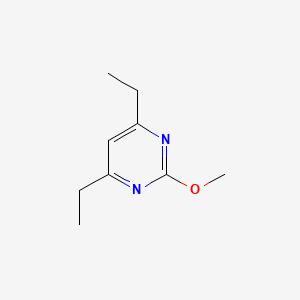
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)
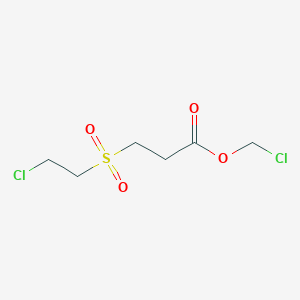
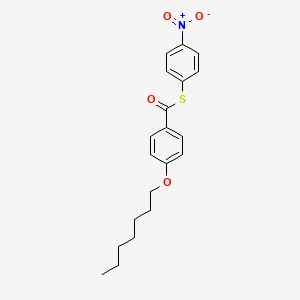
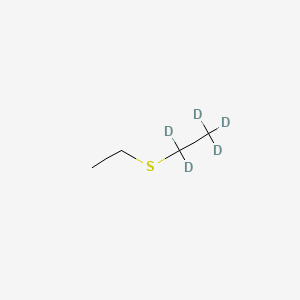
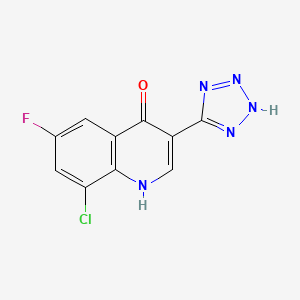
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
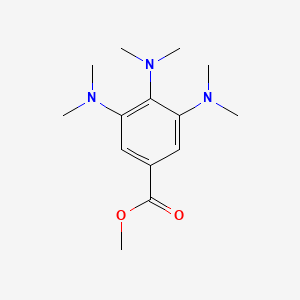
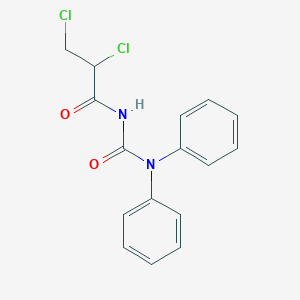
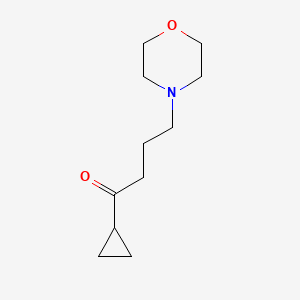
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)



